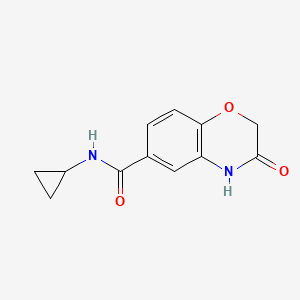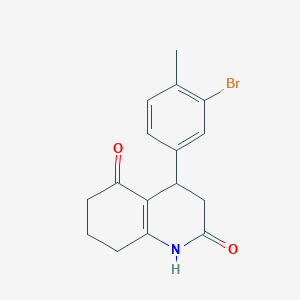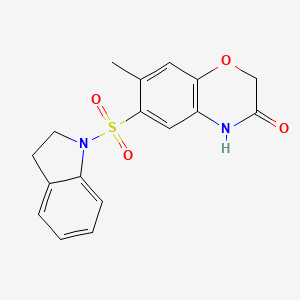
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
Übersicht
Beschreibung
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxo group, and a benzoxazine ring
Wirkmechanismus
Target of Action
The primary target of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide, also known as UNC6934, is the protein lysine methyltransferase nuclear receptor-binding SET domain-containing 2 (NSD2) . NSD2 is a protein that plays a crucial role in the methylation of histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell .
Mode of Action
UNC6934 interacts with its target, NSD2, by binding potently to the PWWP1 domain of the protein . This interaction antagonizes the interaction between NSD2 and nucleosomal H3K36me2, a specific methylation site on the histone protein H3 . This antagonistic action disrupts the normal functioning of NSD2, thereby affecting the methylation status of histones .
Biochemical Pathways
The biochemical pathway primarily affected by UNC6934 is the histone methylation pathway . By inhibiting NSD2, UNC6934 prevents the methylation of histone H3 at the K36me2 site . This can lead to changes in the structure of the chromatin, the material that makes up chromosomes, and can ultimately affect gene expression .
Result of Action
The molecular and cellular effects of UNC6934’s action are primarily related to changes in histone methylation and, consequently, gene expression . By inhibiting NSD2 and preventing histone methylation, UNC6934 can alter the structure of chromatin and influence which genes are turned on or off within a cell .
Action Environment
The action, efficacy, and stability of UNC6934 can be influenced by various environmental factors. For instance, the compound is stable for 2 years from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months . Additionally, the biological environment within the body, including factors such as pH and the presence of other molecules, can also affect the action of UNC6934.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solventless synthesis methods have been developed to reduce environmental impact and production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted benzoxazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Uniqueness
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific combination of functional groups and its benzoxazine ring structure.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-6-17-10-4-1-7(5-9(10)14-11)12(16)13-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTIYXGRYDTSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6-Trimethyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]pyridine-3-carbonitrile](/img/structure/B4419227.png)
![2-[(6-methylpyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4419230.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419242.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419243.png)
![Methyl 2-[[5-(3-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B4419247.png)
![ethyl 4-[7-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4419253.png)
![1,9-dimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419256.png)
![ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4419277.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)
![9-[4-(PROPAN-2-YLOXY)PHENYL]-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE](/img/structure/B4419291.png)

![3-chloro-N-[2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
